Cas no 2877648-83-2 (N-tert-butyl-1-(5-methoxypyrimidin-2-yl)piperidine-3-carboxamide)

N-tert-butyl-1-(5-methoxypyrimidin-2-yl)piperidine-3-carboxamide is a specialized organic compound featuring a piperidine core substituted with a methoxypyrimidinyl group and a tert-butylcarboxamide moiety. Its structural design confers potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. The presence of the methoxypyrimidine ring enhances electronic properties, while the tert-butyl group may improve steric stability. This compound is of interest for research applications, including drug discovery and development, where its scaffold could serve as a key building block for targeting specific receptors or enzymes. High-purity synthesis ensures consistency for experimental use.
N-tert-butyl-1-(5-methoxypyrimidin-2-yl)piperidine-3-carboxamide structure
2877648-83-2 structure
Product Name:N-tert-butyl-1-(5-methoxypyrimidin-2-yl)piperidine-3-carboxamide
CAS No:2877648-83-2
MF:C15H24N4O2
MW:292.376663208008
CID:5329487
PubChem ID:165434388
Update Time:2025-05-24

N-tert-butyl-1-(5-methoxypyrimidin-2-yl)piperidine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • AKOS040865839
    • F6752-6562
    • N-tert-butyl-1-(5-methoxypyrimidin-2-yl)piperidine-3-carboxamide
    • 2877648-83-2
    • N-(1,1-Dimethylethyl)-1-(5-methoxy-2-pyrimidinyl)-3-piperidinecarboxamide
    • Inchi: 1S/C15H24N4O2/c1-15(2,3)18-13(20)11-6-5-7-19(10-11)14-16-8-12(21-4)9-17-14/h8-9,11H,5-7,10H2,1-4H3,(H,18,20)
    • InChI Key: WDQRIFGEIYELAN-UHFFFAOYSA-N
    • SMILES: N1(C2=NC=C(OC)C=N2)CCCC(C(NC(C)(C)C)=O)C1

Computed Properties

  • Exact Mass: 292.18992602g/mol
  • Monoisotopic Mass: 292.18992602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 67.4Ų

Experimental Properties

  • Density: 1.116±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 15.75±0.20(Predicted)

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Additional information on N-tert-butyl-1-(5-methoxypyrimidin-2-yl)piperidine-3-carboxamide

Comprehensive Overview of N-tert-butyl-1-(5-methoxypyrimidin-2-yl)piperidine-3-carboxamide (CAS No. 2877648-83-2)

N-tert-butyl-1-(5-methoxypyrimidin-2-yl)piperidine-3-carboxamide (CAS No. 2877648-83-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a unique combination of a piperidine core, a methoxypyrimidine moiety, and a tert-butyl carboxamide group, making it a versatile intermediate for drug discovery and development. Its structural complexity and potential bioactivity have positioned it as a subject of interest for researchers exploring novel therapeutic agents.

The compound's CAS number 2877648-83-2 serves as a critical identifier in chemical databases, ensuring precise tracking and regulatory compliance. Researchers often search for "N-tert-butyl-1-(5-methoxypyrimidin-2-yl)piperidine-3-carboxamide synthesis" or "2877648-83-2 applications" to uncover its synthetic pathways and potential uses. Recent trends in medicinal chemistry highlight the growing demand for piperidine derivatives, particularly those incorporating pyrimidine scaffolds, due to their role in modulating biological targets such as kinases and GPCRs.

One of the most frequently asked questions about this compound revolves around its "mechanism of action" and "biological activity." While detailed pharmacological data may still be under investigation, preliminary studies suggest that the methoxypyrimidine component could contribute to interactions with nucleic acids or enzymes, a feature shared with other FDA-approved drugs. This aligns with the broader industry focus on "small molecule drug discovery" and "targeted therapies," which dominate current pharmaceutical R&D discussions.

From a synthetic chemistry perspective, the tert-butyl carboxamide group in N-tert-butyl-1-(5-methoxypyrimidin-2-yl)piperidine-3-carboxamide offers stability and solubility advantages, addressing common challenges in drug formulation. Searches for "carboxamide derivatives in drug design" or "piperidine-based bioactive compounds" frequently reference this structural motif. Additionally, the compound's molecular weight and logP value (key metrics in ADME profiling) make it a candidate for optimization in lead compound series.

In agrochemical applications, the 5-methoxypyrimidin-2-yl fragment has drawn parallels with commercial fungicides and herbicides, sparking queries about "pyrimidine analogs in crop protection." Though not yet widely adopted in this sector, its structural features align with sustainable chemistry initiatives seeking to replace older halogenated compounds. This connection to "green chemistry" and "eco-friendly pesticides" represents a timely intersection with environmental concerns in modern agriculture.

The analytical characterization of CAS 2877648-83-2 typically involves advanced techniques like HPLC purification, NMR spectroscopy, and mass spectrometry—topics frequently searched alongside the compound name. Quality control protocols emphasize the importance of "chiral purity" due to the stereocenter in the piperidine ring, a crucial consideration for pharmaceutical applications where enantiomeric differences can dramatically alter bioactivity.

Patent literature reveals growing interest in N-tert-butyl-1-(5-methoxypyrimidin-2-yl)piperidine-3-carboxamide as a building block for kinase inhibitors, particularly in oncology research. This correlates with surge in searches for "cancer drug intermediates" and "signal transduction inhibitors." The compound's modular structure allows for derivatization at multiple sites, enabling medicinal chemists to explore structure-activity relationships (SAR) through targeted modifications.

Supply chain discussions often focus on the "scalable synthesis" of this compound, with particular attention to the piperidine-3-carboxamide formation step. Process chemists frequently investigate "cost-effective routes" and "catalytic methods" to produce such intermediates, reflecting industry pressures to reduce manufacturing costs while maintaining high purity standards. The tert-butyl group introduces specific handling requirements during synthesis, a technical nuance often addressed in specialized forums.

In computational chemistry, 2877648-83-2 serves as an interesting case study for molecular docking simulations due to its balanced hydrophobicity and hydrogen bonding capacity. Researchers examining "in silico drug design" or "virtual screening libraries" may encounter this compound as a test molecule for validating new algorithms or force field parameters. The methoxy and carboxamide groups provide distinct electronic features that challenge prediction models.

Regulatory aspects of N-tert-butyl-1-(5-methoxypyrimidin-2-yl)piperidine-3-carboxamide frequently appear in searches related to "REACH compliance" and "pharmaceutical intermediates regulation." While not classified as hazardous under current systems, proper documentation of its CAS registry ensures transparency in research and commercial applications. The compound's stability profile makes it suitable for standard laboratory handling procedures, though appropriate PPE is always recommended.

The future research trajectory for this compound likely involves exploration of its "structure-property relationships" and potential as a "privileged scaffold" in medicinal chemistry. With increasing interest in fragment-based drug discovery, the balanced molecular weight and functionality of 2877648-83-2 position it as a valuable starting point for lead generation campaigns. Collaborative studies between academia and industry may further elucidate its full potential across therapeutic areas.

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